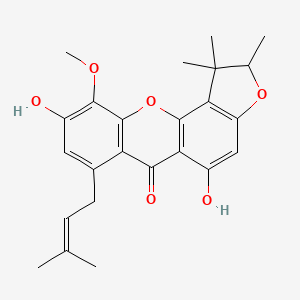![molecular formula C12H17BrClNO3 B12303580 2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B12303580.png)
2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(3-Bromopropyl)-L-tyrosine hydrochloride is a chemical compound that features a bromopropyl group attached to the amino acid L-tyrosine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Bromopropyl)-L-tyrosine hydrochloride typically involves the bromination of a propyl group followed by its attachment to L-tyrosine. The reaction conditions often require the use of a brominating agent such as phosphorus tribromide or hydrobromic acid in the presence of a solvent like dichloromethane. The reaction is usually carried out under controlled temperatures to ensure the selective bromination of the propyl group.
Industrial Production Methods
In an industrial setting, the production of O-(3-Bromopropyl)-L-tyrosine hydrochloride may involve large-scale bromination processes followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
O-(3-Bromopropyl)-L-tyrosine hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and reduction reactions: The compound can participate in redox reactions, altering the oxidation state of the bromopropyl group.
Elimination reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic substitution: Products include hydroxylated, aminated, or thiolated derivatives of L-tyrosine.
Oxidation: Products may include oxidized forms of the bromopropyl group.
Reduction: Reduced forms of the bromopropyl group.
科学的研究の応用
O-(3-Bromopropyl)-L-tyrosine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying proteins and peptides.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of O-(3-Bromopropyl)-L-tyrosine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter the function of the target molecules. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- O-(3-Chloropropyl)-L-tyrosine hydrochloride
- O-(3-Iodopropyl)-L-tyrosine hydrochloride
- O-(3-Fluoropropyl)-L-tyrosine hydrochloride
Uniqueness
O-(3-Bromopropyl)-L-tyrosine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.
特性
分子式 |
C12H17BrClNO3 |
|---|---|
分子量 |
338.62 g/mol |
IUPAC名 |
2-amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H16BrNO3.ClH/c13-6-1-7-17-10-4-2-9(3-5-10)8-11(14)12(15)16;/h2-5,11H,1,6-8,14H2,(H,15,16);1H |
InChIキー |
LYEOBZJDPIFVIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCCBr.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


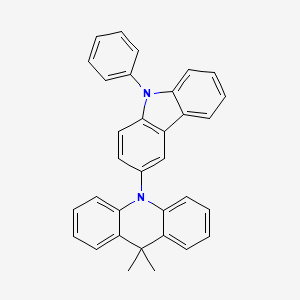
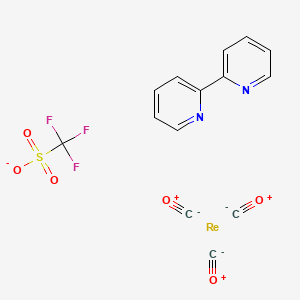
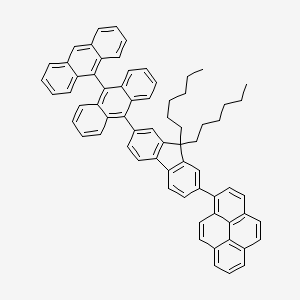
![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)

![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)
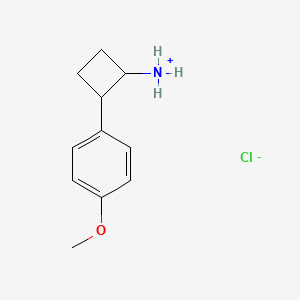

![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)
![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)
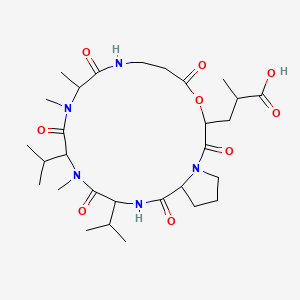
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)
